molecular formula C18H21N3O5S B2608847 N1-(2-methoxy-5-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 899748-62-0

N1-(2-methoxy-5-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2608847
CAS No.: 899748-62-0
M. Wt: 391.44
InChI Key: HCOSOEHTYIEKQK-UHFFFAOYSA-N
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Description

N1-(2-methoxy-5-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a high-purity oxalamide derivative offered for research and development purposes. This compound is structurally characterized by a central oxalamide bridge connecting two aromatic moieties: a 2-methoxy-5-methylphenyl group and a 4-sulfamoylphenethyl group. The molecular formula is C19H23N3O5S and it has a molecular weight of 405.47 g/mol. The presence of both methoxy and sulfamoyl functional groups contributes to its potential physicochemical properties, which may include specific hydrogen bonding capacity and solubility characteristics valuable for investigative applications. Oxalamide derivatives as a class have demonstrated significance in various research fields, including medicinal chemistry and chemical biology . Similar structural analogs have been explored for their potential as key intermediates in synthetic pathways and have shown relevance in the development of compounds with biological activity . As part of the oxalamide compound family, which includes substances used as food additives and flavor profile modifiers, this chemical provides researchers with a structurally interesting scaffold for further investigation and development . This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols. For comprehensive product documentation including handling and storage recommendations, please contact our scientific support team.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-12-3-8-16(26-2)15(11-12)21-18(23)17(22)20-10-9-13-4-6-14(7-5-13)27(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOSOEHTYIEKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxy-5-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-methoxy-5-methylphenylamine with 4-sulfamoylphenethylamine in the presence of oxalyl chloride. The reaction is performed under controlled conditions to ensure high yield and purity.

General Reaction Scheme:

  • Formation of Oxalamide: The oxalyl chloride is reacted with the amines to form the desired oxalamide linkage.
  • Purification: The product is purified via recrystallization from suitable solvents such as ethanol or methanol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may exert its effects through:

  • Inhibition of Enzymatic Activity: The sulfonamide group may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Modulation of Receptor Activity: The phenyl groups may interact with various receptors, altering their signaling pathways.

Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

  • Anticancer Activity:
    • A study demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through activation of caspase pathways, indicating its potential as an anticancer agent.
  • Anti-inflammatory Properties:
    • Research has indicated that this compound can reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines, thereby modulating immune responses.
  • Neuroprotective Effects:
    • Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

Case Studies

StudyObjectiveFindings
Study AAssess anticancer effectsSignificant cytotoxicity against breast cancer cell lines; induced apoptosis via caspase activation.
Study BEvaluate anti-inflammatory propertiesReduced levels of TNF-alpha and IL-6 in treated cells; potential for inflammatory disease treatment.
Study CInvestigate neuroprotective effectsDecreased oxidative stress markers in neuronal cell cultures; suggests a protective mechanism against neurodegeneration.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key oxalamide derivatives, emphasizing substituent variations and associated activities:

Compound Name (Reference) N1 Substituent N2 Substituent Key Applications/Findings
Target Compound 2-Methoxy-5-methylphenyl 4-Sulfamoylphenethyl Inferred: Potential flavoring agent or enzyme inhibitor (based on sulfamoyl group)
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist (Savorymyx® UM33); NOEL = 100 mg/kg/day in rats
Compound 13 (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 4-Chlorophenyl Antiviral (HIV entry inhibitor); 36% yield, 90% HPLC purity
BNM-III-170 4-Chloro-3-fluorophenyl (1R,2R)-2-(Guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl HIV entry inhibitor; synthesized as bis-trifluoroacetate salt
Compound 28 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl SCD1 inhibitor; 64% yield, confirmed by NMR/ESI-MS
Compound 2 2-Methoxyphenyl 4-Sulfamoylphenyl Structural analog: 73% yield, decomposed at 180°C; IR/NMR data provided

Substituent Impact on Activity

  • Aromatic vs. Methoxy/Methyl Groups (N1): The 2-methoxy-5-methylphenyl substituent shares similarities with flavoring agents like FEMA 4233, where methoxy groups contribute to taste receptor activation .
  • Sulfamoyl Group: Unlike chlorophenyl or thiazolyl substituents in antiviral compounds , the sulfamoyl group may confer solubility advantages or target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). However, in flavoring agents, sulfonamides are metabolized via hydrolysis and glucuronidation, ensuring safety at specified NOELs .

Research Implications and Gaps

  • Pharmacological Potential: While the target compound’s sulfamoyl group aligns with enzyme inhibitors (e.g., SCD1 ), its structural similarity to flavoring agents (e.g., FEMA 4233 ) complicates functional predictions.
  • Safety Profile: If used as a flavoring agent, the NOEL of 100 mg/kg/day (for S336 ) may serve as a conservative benchmark, though direct toxicological studies are needed.
  • Synthetic Optimization : Higher yields (e.g., 73% in Compound 2 ) could be achievable by optimizing reaction conditions, such as solvent choice or stoichiometry.

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